molecular formula C10H6ClF3N2S B14032603 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14032603
M. Wt: 278.68 g/mol
InChI Key: OCXKOYRVPBOXHN-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at position 5 with a 4-chloro-2-(trifluoromethyl)phenyl group and an amine at position 2.

Properties

Molecular Formula

C10H6ClF3N2S

Molecular Weight

278.68 g/mol

IUPAC Name

5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6ClF3N2S/c11-5-1-2-6(7(3-5)10(12,13)14)8-4-16-9(15)17-8/h1-4H,(H2,15,16)

InChI Key

OCXKOYRVPBOXHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Thiazole Ring Construction via α-Haloketone and Thiourea Condensation

A widely used method for synthesizing 2-aminothiazoles involves the reaction of an α-haloketone with thiourea under reflux conditions. For the target compound, the corresponding α-haloketone would be 2-bromo-1-(4-chloro-2-(trifluoromethyl)phenyl)ethan-1-one or a closely related intermediate.

  • Step 1: Preparation of α-Haloketone Intermediate

    The α-haloketone intermediate can be synthesized by bromination of the corresponding acetophenone derivative, 1-(4-chloro-2-(trifluoromethyl)phenyl)ethan-1-one. Bromination is performed using bromine or N-bromosuccinimide (NBS) in an inert solvent like diethyl ether or dichloromethane at controlled temperatures (0–25 °C) to selectively introduce the bromine at the α-position to the ketone.

  • Step 2: Condensation with Thiourea

    The α-haloketone is then reacted with thiourea, typically in a polar solvent such as ethanol or dimethylformamide, at elevated temperatures (around 80 °C) for several hours. This reaction facilitates cyclization to form the thiazole ring with an amino group at the 2-position.

This method is supported by a recent study on related thiazole derivatives, where bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one followed by reaction with thiourea yielded 4-(4-chlorothiophen-2-yl)thiazol-2-amine analogues.

Alternative Synthetic Approaches

  • Thiourea Derivatives Coupling

    Coupling of thiourea derivatives with substituted aryl halides or aryl piperazines has been reported for related compounds. For example, the synthesis of N-(aryl/heteroaryl)-4-arylpiperazine-1-carbothioamides via 1,1′-thiocarbonyldiimidazole-assisted coupling has been demonstrated for trifluoromethyl-substituted phenyl derivatives. While this method is more relevant to piperazine-carbothioamide derivatives, it illustrates the utility of thiourea chemistry in introducing sulfur and nitrogen functionalities linked to substituted phenyl rings.

  • Use of Sodium Nitrite and Sodium Hypophosphite in Thiazole Synthesis

    A patented method for preparing related thiazole derivatives involves multi-step reactions including diazotization with sodium nitrite and reduction with sodium hypophosphite under acidic and basic conditions, followed by solvent extraction and vacuum distillation to isolate the product with yields up to 73%. Although this patent specifically addresses 4-methyl-5-(2-hydroxyethyl)-thiazole, the methodology principles can be adapted for substituted phenylthiazoles.

Summary Table of Preparation Methods

Step Reaction Type Reagents & Conditions Outcome Reference
1 Bromination of acetophenone derivative Bromine or NBS, diethyl ether, 0–25 °C, 2 h α-Bromoacetophenone intermediate
2 Cyclization with thiourea Thiourea, ethanol or DMF, 80 °C, several hours Formation of 2-aminothiazole ring
3 Optional coupling with aryl amines 1,1′-Thiocarbonyldiimidazole, aryl amines, 40 °C Carbothioamide derivatives
4 Diazotization and reduction (for related thiazoles) NaNO2, NaH2PO2, acidic/basic media, 0 to -20 °C Purification via extraction and vacuum distillation

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its cytotoxic properties .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and its analogues:

Compound Name Substituents on Phenyl/Other Groups Core Heterocycle Key Structural Features
Target Compound 4-Cl, 2-CF₃ on phenyl Thiazole -CF₃ (strong EWG), -Cl at para position
5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine 4-Cl, 2-F on benzyl Thiazole -F instead of -CF₃; benzyl linker
5-(3-Chlorophenyl)-4-methylthiazol-2-amine 3-Cl on phenyl; 4-CH₃ on thiazole Thiazole -CH₃ at position 4; meta-Cl on phenyl
5-[4-(Trifluoromethyl)benzyl]thiazol-2-amine 4-CF₃ on benzyl Thiazole -CF₃ on benzyl; no direct phenyl substitution
2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole 4-Cl, 2-O-(2-Cl-phenyl) on phenyl Thiadiazole Thiadiazole core; phenoxy substituent

Key Observations :

  • The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to -F or -CH₃ substituents .
  • Chloro positioning (para vs. meta) influences steric interactions and binding affinity in biological targets .

Insights :

  • Thiadiazoles and thiazoles share overlapping biological roles, but thiadiazoles often show higher anticonvulsant efficacy due to their larger heterocyclic ring and enhanced hydrogen-bonding capacity .
  • The trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogues, a critical factor for CNS-targeted drugs .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
Target Compound ~279.7 Not reported Low aqueous solubility
5-(3-Chlorophenyl)-4-methylthiazol-2-amine 224.71 Not reported Moderate in organic solvents
CDK9 Inhibitor 12q Not specified 225–227 High purity (98% by HPLC)
5-(4-Chloro-2-fluorobenzyl)thiazol-2-amine 240.7 Not reported Likely lipophilic

Notes:

  • The trifluoromethyl group increases molecular weight and reduces solubility compared to methyl or hydrogen substituents .
  • Melting points for thiazole derivatives typically range from 150–250°C, influenced by crystallinity and substituent polarity .

Biological Activity

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine, with the chemical formula C10H6ClF3N2SC_{10}H_{6}ClF_{3}N_{2}S and CAS number 2734779-45-2, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 278.68 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Biological Activity

The biological activity of this compound is primarily attributed to its thiazole moiety and the presence of the trifluoromethyl group. These structural features enhance its interaction with various biological targets.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes. The presence of the trifluoromethyl group enhances binding affinity through electron-withdrawing effects, facilitating stronger interactions with enzyme active sites .
  • Cytotoxicity : Preliminary studies indicate that this compound shows cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, demonstrating significant growth inhibition .
  • Antioxidant Activity : The compound has also been evaluated for its free radical scavenging potential, which is crucial in mitigating oxidative stress-related diseases .

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study indicated that derivatives of thiazole compounds, including those similar to this compound, were effective in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 to 34.2 μM depending on the specific substitution patterns .
CompoundTarget EnzymeIC50 (μM)
5-(4-Chloro...)AChE10.4
5-(4-Chloro...)BChE7.7
  • Anticancer Activity :
    • In vitro studies demonstrated that the compound exhibits a dose-dependent cytotoxic effect on MCF-7 cells, with an IC50 value indicative of significant potency .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the introduction of halogen substituents, particularly fluorine and chlorine, enhances biological activity by improving lipophilicity and enabling better molecular interactions with target proteins .

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